Salcomine

Catalog No.
S542330
CAS No.
14167-18-1
M.F
C16H16CoN2O2+2
M. Wt
327.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salcomine

CAS Number

14167-18-1

Product Name

Salcomine

IUPAC Name

cobalt(2+);2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol

Molecular Formula

C16H16CoN2O2+2

Molecular Weight

327.24 g/mol

InChI

InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2

InChI Key

NPAQSKHBTMUERN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]

solubility

Soluble in benzene, chloroform, and pyridine

Synonyms

disalicylaldehyde ethylenediamine, N,N'-bis(salicylideneamino)ethane, N,N'-ethylenebis(salicylimine), salen, tetrahydrosalen

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Co+2]

The exact mass of the compound Salcomine is 325.0387 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in benzene, chloroform, and pyridine27.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2079. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Biological Studies: Some studies have investigated Salcomine's effects on biological systems. For instance, one study explored its potential role in regulating cell cycle progression [].

Additional Considerations:

  • Due to the limited research available, it's challenging to determine the full scope of Salcomine's scientific research applications.
  • Further studies are needed to explore its potential in various research fields.

Salcomine is a coordination complex formed from the salen ligand and cobalt, specifically cobalt(II). Its molecular formula is C16H14CoN2O2\text{C}_{16}\text{H}_{14}\text{CoN}_2\text{O}_2, and it is characterized by a planar structure that allows it to function effectively as an oxygen carrier and oxidation catalyst. Salcomine typically crystallizes in a dimeric form, where cobalt centers achieve five-coordination through bridging phenolate ligands. It can also exist in a monomeric form when associated with solvents like chloroform, maintaining planar cobalt centers .

  • Oxidation catalysis: The precise mechanism of Salcomine-mediated oxidation catalysis can vary depending on the specific reaction. However, a general principle involves the activation of O2 through its binding to the cobalt center. This activated oxygen species can then react with substrate molecules, transferring oxygen and promoting oxidation reactions [].
  • Toxicity: Limited data exists on the specific toxicity of Salcomine. However, cobalt compounds can be harmful upon inhalation, ingestion, or skin contact. It is advisable to handle Salcomine with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.
  • Flammability: Salcomine is not expected to be flammable.
  • Reactivity: Salcomine can react with strong acids and bases, leading to decomposition []. It is also advisable to avoid contact with strong oxidizing agents.

Salcomine is primarily involved in oxidation reactions. It catalyzes the oxidation of 2,6-disubstituted phenols using molecular oxygen, leading to the formation of para-benzoquinones, which are important intermediates in organic synthesis. The general reaction can be represented as follows:

2Co salen +O2[Co salen ]2O22\text{Co salen }+\text{O}_2\rightarrow [\text{Co salen }]_2\text{O}_2

In addition to phenolic compounds, salcomine can facilitate the conversion of amines to nitro compounds through reactions with peroxides or hydroperoxides .

Salcomine exhibits significant biological activity due to its ability to bind and transport oxygen. This property mimics the function of heme in biological systems, making salcomine a subject of interest in studies related to oxygen transport and storage. As an oxidation catalyst, it influences various biochemical pathways by facilitating the oxidation of specific biomolecules, which can impact cellular functions such as signaling pathways and metabolic processes .

Salcomine can be synthesized through several methods, typically starting from cobalt(II) acetate and the salen ligand. The synthesis involves:

  • Preparation of Salen Ligand: The salen ligand is derived from the condensation of salicylaldehyde with ethylenediamine.
  • Formation of Salcomine: The salen ligand is reacted with cobalt(II) acetate under controlled conditions to yield salcomine.

The synthesis may also involve multi-step reactions using various reagents like sodium borohydride for reductions or acetic acid for protection of functional groups .

Salcomine has diverse applications across several fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in the oxidation of phenolic compounds.
  • Oxygen Transport: Its ability to reversibly bind oxygen makes it a candidate for applications in oxygen storage and delivery systems.
  • Electrochemistry: Recent studies have explored its use as a redox shuttle species in lithium-oxygen batteries, enhancing the efficiency of oxygen evolution reactions .

Research has indicated that salcomine interacts effectively with molecular oxygen, forming stable complexes that facilitate its role as an oxidation catalyst. Studies have shown that solvated derivatives of salcomine can bind oxygen reversibly, which is crucial for its function in both biological and synthetic contexts. This binding capability allows salcomine to participate actively in redox reactions without undergoing permanent structural changes .

Salcomine belongs to a class of metal salen complexes that share similar structural characteristics but differ in their metal centers or substituents on the salen ligand. Here are some notable similar compounds:

Compound NameMetal CenterUnique Features
Cobalt(II) PhthalocyanineCobaltKnown for its stability and use in dye applications
Manganese(III) Salen ComplexManganeseCatalyzes asymmetric reactions
Copper(II) Salen ComplexCopperExhibits unique catalytic properties in oxidation
Nickel(II) Salen ComplexNickelUtilized in polymerization processes

Salcomine's uniqueness lies in its specific coordination geometry and its dual role as both a Lewis acid and a reductant, enabling it to catalyze various oxidation reactions effectively while also participating in oxygen transport .

Salcomine, systematically named as N,N'-bis(salicylidene)ethylenediiminocobalt(II), exhibits distinctive physical characteristics that are fundamental to its identification and handling [1] [2] [3]. The compound presents as a crystalline solid with a molecular formula of C₁₆H₁₄CoN₂O₂ and a molecular weight of 325.23 g/mol [1] [2] [3]. The compound is registered under CAS number 14167-18-1, which serves as its unique chemical identifier [1] [2] [3].

The appearance of Salcomine varies depending on the crystallization conditions and purity, ranging from orange to amber to dark red powder or crystalline forms [1] [2] [4]. This color variation reflects the electronic transitions within the cobalt-salen complex and can shift from maroon to black upon oxygen absorption [1] [5] [4]. At room temperature (20°C), Salcomine maintains its solid state, demonstrating considerable thermal stability under ambient conditions [1] [2] [4].

The crystalline structure of Salcomine can manifest in two primary forms: dimeric and monomeric arrangements [6] [7]. In the dimeric form, cobalt centers achieve five-coordination through bridging phenolate ligands, while the monomeric form crystallizes with solvent molecules such as chloroform in the lattice [6] [7]. This structural versatility contributes to the compound's unique properties and reactivity patterns.

PropertyValueReference
Molecular FormulaC₁₆H₁₄CoN₂O₂ [1] [2] [3]
Molecular Weight (g/mol)325.23 [1] [2] [3]
CAS Number14167-18-1 [1] [2] [3]
AppearanceOrange to amber to dark red powder to crystal [1] [2] [4]
ColorOrange, amber, dark red, maroon to black [1] [5] [4]
Physical State (20°C)Solid [1] [2] [4]
Crystalline FormDimeric or monomeric crystalline forms [6] [7]

Solubility Profile in Various Solvents

The solubility characteristics of Salcomine demonstrate a clear preference for organic solvents over aqueous media, reflecting the predominantly hydrophobic nature of the salen framework [8] [5] [4]. Water exhibits complete incompatibility with Salcomine, as the compound remains insoluble in aqueous environments according to multiple independent sources [8] [5] [4]. This hydrophobic behavior is attributed to the extended aromatic system of the salen ligand and the overall neutral charge of the complex.

Benzene represents one of the most effective solvents for Salcomine, commonly employed for recrystallization procedures to obtain high-purity crystalline material [1] [2] [4]. Chloroform demonstrates excellent solubility properties and is frequently utilized for both recrystallization and extraction processes [6] [5] [9]. The compatibility with chloroform extends to related halogenated solvents, making these particularly useful for analytical and preparative applications.

Pyridine not only dissolves Salcomine but also forms coordination adducts with the cobalt center, leading to expanded coordination geometries [6] [9]. This interaction capability makes pyridine valuable for studying coordination chemistry and preparing derivative complexes. Dimethylformamide (DMF) provides another suitable medium for Salcomine dissolution, particularly useful in synthetic applications requiring polar aprotic conditions [9].

SolventSolubilityNotesReference
WaterInsolubleWater insoluble according to multiple sources [8] [5] [4]
BenzeneSolubleCommonly reported as solvent for recrystallization [1] [2] [4]
ChloroformSolubleUsed for recrystallization and extraction [6] [5] [9]
PyridineSolubleForms adducts with cobalt center [6] [9]
Dimethylformamide (DMF)SolubleNonpolar solvent compatibility [9]
MethanolSolubleModerate polarity solvent [9]
EthanolUsed as crystallization solventUsed in synthesis procedures [10]

Thermal Behavior and Stability

Salcomine demonstrates remarkable thermal stability, with characteristic temperatures that reflect the strong coordination bonds within the complex structure [8] [11] [5]. The melting point of the free salen ligand occurs at approximately 127.5°C, while the coordinated complex exhibits significantly enhanced thermal stability with decomposition temperatures exceeding 300°C [12] [8] [11] [5]. This substantial increase in thermal stability upon complexation illustrates the stabilizing effect of metal coordination on the organic framework.

The decomposition temperature represents a critical parameter for applications involving elevated temperatures, and Salcomine maintains its structural integrity well beyond typical reaction conditions [8] [11] [5]. Computational estimates suggest a theoretical boiling point of 498.2°C at 760 mmHg, though practical decomposition occurs before reaching this temperature [8]. The flash point occurs at 193.6°C, indicating the temperature at which vapors can briefly ignite under standard testing conditions [8].

Vapor pressure measurements reveal extremely low volatility, with values of 4.65 × 10⁻¹⁰ mmHg at 25°C, confirming the compound's tendency to remain in the solid phase under ambient conditions [8]. Storage recommendations indicate stability under normal storage conditions when maintained in cool, dark environments below 15°C [11]. The presence of coordination metals has been demonstrated to significantly enhance thermal stability in related salen systems, with initial degradation temperatures increasing by 45°C or more compared to free ligands [14].

PropertyValueReference
Melting Point>300°C [8] [11] [5]
Decomposition Temperature>300°C [8] [11] [5]
Boiling Point498.2°C at 760 mmHg (estimated) [8]
Flash Point193.6°C [8]
Thermal StabilityStable under recommended storage conditions [11]
Vapor Pressure (25°C)4.65 × 10⁻¹⁰ mmHg [8]

Spectroscopic Properties

UV-Visible Spectral Characteristics

The ultraviolet-visible spectroscopic behavior of Salcomine encompasses multiple electronic transition types that provide detailed information about the electronic structure and coordination environment [15] [16] [17]. The spectrum exhibits characteristic d-d transitions arising from the cobalt(II) center, alongside charge transfer bands that involve electron movement between the metal and ligand orbitals [15] [16]. These transitions manifest primarily in the near-infrared to visible region, producing the characteristic coloration observed in solid samples [16] [17].

Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions constitute significant spectroscopic features, with particular prominence in the near-infrared region [15] [17]. Oxidized forms of cobalt salen complexes exhibit remarkable near-infrared bands at wavelengths such as 1220 nm (7370 M⁻¹ cm⁻¹) and 1060 nm (5560 M⁻¹ cm⁻¹), which are assigned to charge transfer processes [17]. These transitions provide diagnostic information about the oxidation state and coordination environment of the metal center.

The intensity of absorption bands ranges from moderate to strong, depending on the specific transition type and experimental conditions [15] [17]. Solvent effects can induce spectral shifts, reflecting changes in the solvation sphere and potential coordination of solvent molecules [18]. Temperature-dependent intensity changes have been observed, providing insights into thermal population of excited states and dynamic processes within the complex [18]. The salen ligand framework contributes additional spectroscopic features through π-π* and n-π* transitions characteristic of the aromatic imine system [15] [17].

PropertyCharacteristicsReference
Electronic Transitionsd-d transitions and charge transfer transitions [15] [16]
Charge Transfer BandsMetal-to-ligand and ligand-to-metal charge transfer [15] [17]
Wavelength RangeNear-infrared to visible region [16] [17]
IntensityModerate to strong absorption [15] [17]
Solvent EffectsSolvent-dependent spectral shifts [18]
Temperature EffectsTemperature-dependent intensity changes [18]
Band Assignmentsπ-π* and n-π* transitions of salen ligand [15] [17]

Infrared and Raman Spectroscopic Features

Infrared and Raman spectroscopy provide complementary vibrational information that enables detailed structural characterization of Salcomine [19] [20] [21]. The most diagnostic vibrational modes include the C=N stretching frequency, which appears in the range of 1590-1655 cm⁻¹ and serves as a characteristic marker for the imine coordination within the salen framework [19] [20] [21]. This frequency region is particularly sensitive to the coordination environment and can shift upon metal binding.

The C-O stretching vibrations of the phenolate groups occur at 1216-1283 cm⁻¹, providing information about the coordination mode of the oxygen donors [19] [20] [21]. Metal-nitrogen and metal-oxygen stretching vibrations appear at lower frequencies, typically in the ranges of 400-600 cm⁻¹ and 300-500 cm⁻¹ respectively, directly confirming the coordination bonds between the metal center and the tetradentate ligand [20] [21].

Aromatic C=C stretching vibrations contribute to the spectral complexity in the 1450-1600 cm⁻¹ region, overlapping with other aromatic ring vibrations [19] [22] [23]. Carbon-hydrogen stretching modes span a broad range from 2850-3100 cm⁻¹, encompassing both aliphatic and aromatic C-H bonds [19] [22] [23]. C-H bending and deformation modes appear at intermediate frequencies (1000-1500 cm⁻¹), while ring breathing modes and aromatic ring deformations contribute to the lower frequency region (700-1000 cm⁻¹) [19] [22] [23].

Raman spectroscopy provides complementary information through different selection rules, potentially revealing vibrations that are weak or forbidden in infrared spectroscopy [24] [25] [26]. The technique is particularly valuable for studying metal-ligand vibrations and monitoring structural changes upon oxidation or coordination of additional ligands [24] [26].

Vibrational ModeFrequency Range (cm⁻¹)AssignmentReference
C=N stretching1590-1655Imine group characteristic vibration [19] [20] [21]
C-O stretching1216-1283Phenolate C-O stretching [19] [20] [21]
Metal-Nitrogen stretching400-600Co-N coordination bond [20] [21]
Metal-Oxygen stretching300-500Co-O coordination bond [20] [21]
Aromatic C=C stretching1450-1600Aromatic ring vibrations [19] [22] [23]
C-H stretching2850-3100Aliphatic and aromatic C-H [19] [22] [23]
C-H bending1000-1500C-H deformation modes [19] [22] [23]
Ring breathing modes700-1000Aromatic ring deformations [19] [22] [23]

X-ray Absorption Spectroscopy

X-ray absorption spectroscopy (XAS) provides element-specific information about the electronic structure, oxidation state, and local coordination environment of the cobalt center in Salcomine [27] [28] [29]. The technique encompasses both X-ray absorption near edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) regions, each providing distinct types of structural information [28] [30] [29].

XANES spectroscopy is particularly sensitive to the oxidation state of the cobalt center, with characteristic energy shifts occurring upon changes in the metal oxidation state [27] [31]. The pre-edge features around the cobalt K-edge provide information about the symmetry and electronic configuration of the metal center [27] [28]. These features arise from 1s → 3d transitions and are sensitive to the coordination geometry and ligand field strength [27] [28].

EXAFS analysis enables determination of metal-ligand bond distances, coordination numbers, and the identity of coordinating atoms within the first and second coordination spheres [28] [32] [29]. For Salcomine, this technique can provide precise measurements of Co-N and Co-O bond lengths, confirming the tetradentate coordination mode of the salen ligand [28] [29]. The technique is particularly valuable for studying structural changes upon oxidation, reduction, or oxygen binding [27] [31].

The successful application of XAS to cobalt complexes requires careful consideration of experimental conditions to minimize photoreduction or other beam-induced changes [27]. Cryogenic temperatures (10-12 K) are typically employed to reduce thermal motion and prevent degradation during measurement [27] [28]. The combination of fluorescence detection with energy-discriminating detectors enables measurements on dilute samples, making the technique applicable to a wide range of concentrations [28] [29].

Magnetic Properties

Salcomine exhibits paramagnetic behavior characteristic of cobalt(II) complexes with unpaired d electrons [33] [34] [35]. The magnetic properties arise from the d⁷ electronic configuration of the cobalt(II) center, which results in unpaired electrons that interact with external magnetic fields [6] [36] [37]. High-spin octahedral cobalt(II) complexes typically display magnetic moments in the range of 4.6-5.3 Bohr magnetons (B.M.), values that reflect significant orbital contributions to the overall magnetic moment [35].

The ground state electronic configuration corresponds to a high-spin arrangement with S = 3/2, leading to three unpaired electrons [37] [35]. The coordination geometry significantly influences the magnetic behavior, with Salcomine existing primarily in square planar (monomeric) or dimeric five-coordinate arrangements [6] [7] [37]. These geometric variations affect the crystal field splitting and consequently the magnetic anisotropy of the complex [37].

Magnetic susceptibility measurements reveal positive values, confirming the paramagnetic nature and attraction to magnetic fields [33] [37]. Temperature-dependent studies demonstrate an unusual behavior where the magnetic moment increases at higher temperatures, indicating thermal population of excited states and potential changes in ligand field strength [37]. This temperature dependence provides insights into the electronic structure and spin-orbit coupling effects within the complex [37].

The magnetic anisotropy of Salcomine manifests as rhombic magnetic ellipsoids, reflecting the asymmetric distribution of electron density around the cobalt center [37]. Single-crystal magnetic anisotropy measurements over the temperature range 80-300 K reveal rapid increases in magnetic moment at elevated temperatures, which can be attributed to thermal population of low-lying excited doublet and quartet states [37]. The theoretical modeling of these magnetic properties incorporates spin-orbit coupling effects and small temperature-dependent changes in the ligand field [37].

PropertyValue/DescriptionReference
Magnetic BehaviorParamagnetic [33] [34] [35]
Magnetic Moment Range (B.M.)4.6-5.3 B.M. (high-spin octahedral Co(II)) [35]
Ground State Electronic Configurationd⁷ with unpaired electrons [6] [36] [37]
Spin StateHigh-spin (S = 3/2) [37] [35]
Coordination GeometrySquare planar (monomeric), dimeric (five-coordinate) [6] [7] [37]
Typical Magnetic SusceptibilityPositive susceptibility, attracted to magnetic fields [33] [37]
Temperature DependenceMagnetic moment increases at higher temperatures [37]
Magnetic AnisotropyShows rhombic magnetic ellipsoids [37]

Redox Characteristics and Electron Transfer Processes

The redox chemistry of Salcomine encompasses multiple electron transfer processes involving both the metal center and the organic ligand framework [38] [39] [40] [41]. The primary redox process involves the Co(III)/Co(II) couple, which represents a metal-centered reduction that can be modulated by substituent effects on the salen ligand [38] [41]. Electrochemical studies reveal that the reduction potential can be altered by as much as 220 mV through variation of electron-donating or electron-withdrawing substituents on the aromatic rings [41].

The Co(II)/Co(I) reduction represents a further electron transfer process that extends the accessible oxidation state range [38] [41]. This additional reduction process is generally more difficult to achieve and may involve significant geometric rearrangements accompanying the change in oxidation state [41]. The electron transfer mechanisms can involve both single-electron and multi-electron pathways, depending on the specific reaction conditions and the presence of suitable electron donors or acceptors [38] [39] [40].

Ligand-centered oxidation processes provide an alternative redox pathway where the salen framework itself can undergo oxidation while maintaining the metal in its original oxidation state [40] [42]. This redox non-innocence of the ligand expands the electron storage capacity of the complex and enables more complex redox chemistry [40]. Recent studies have demonstrated that redox-active ligands can facilitate electron transfer to substrates through ligand-to-substrate electron transfer mechanisms [40] [42].

One of the most distinctive features of Salcomine is its oxygen binding capacity, which involves reversible coordination of 0.5 equivalent of molecular oxygen [6] [43]. This process represents a form of redox chemistry where the complex can function as an oxygen carrier, similar to biological systems like hemoglobin [6]. The reaction can be represented as: 2 Co(salen) + O₂ → [Co(salen)]₂O₂, demonstrating the ability to store and release oxygen under appropriate conditions [6] [43].

Electrochemical measurements typically reveal irreversible behavior due to substantial geometric changes accompanying the redox processes [41]. The reduction from Co(III) to the more labile Co(II) oxidation state often results in axial ligand exchange and structural rearrangements that prevent straightforward electrochemical reversibility [41]. The Lewis acidity of the Co(III) center plays a dominant role in controlling axial ligand exchange processes in these complexes [41].

Redox ProcessCharacteristicsReference
Co(III)/Co(II) reductionMetal-centered reduction process [38] [41]
Co(II)/Co(I) reductionFurther reduction to lower oxidation state [38] [41]
Ligand-centered oxidationSalen ligand can undergo oxidation [40] [42]
Oxygen binding capacityReversible oxygen binding (0.5 equivalent O₂) [6] [43]
Electrochemical reversibilityGenerally irreversible due to geometric changes [41]
Potential rangeVariable depending on substituents [41]
Electron transfer mechanismSingle and multi-electron transfer processes [38] [39] [40]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier.
Red solid; Absorbs oxygen form air; [HSDB] Dark brown powder; [MSDSonline]

Color/Form

Red crystals from DMF
Dark brown powde

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

327.054371 g/mol

Monoisotopic Mass

327.054371 g/mol

Heavy Atom Count

21

Decomposition

When heated to decomposition it emits toxic fumes of /nitrous oxide/.

Appearance

Solid powder

Melting Point

127.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N2O9115YTK

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPTL THER/ Salcomine, N,N'-bis(salicylidene)ethylene diamino-cobalt (II), and its derivatives were evaluated for their ability to inhibit selectively human cytomegalovirus (HCMV) proteinase activity. The 50% inhibitory concentration (IC50) of salcomine was 1.4 uM for HCMV proteinase, but >200 uM for three other serine proteinases (trypsin, >250 uM; chymotrypsin, 206 uM; and elastase, >250 uM). Two salcomine derivatives also inhibited HCMV proteinase with IC50 values under 2 microM. Studies of the structure-activity relationship of salcomine-related compounds showed that the phenyl moiety and the spacer moiety (distance between the two amines) were instrumental in the inhibition of HCMV proteinase. Moreover, salcomine inhibited the growth of laboratory strain AD169 and three clinical isolates at a 50% effective concentration (EC50) range of 1.92-2.89 uM. These results show that salcomine derivatives are potent and selective inhibitors of HCMV proteinase and HCMV replication in cell culture. Salcomine derivatives appear to be worth pursuing as candidate drugs for the chemotherapy of HCMV infection.

MeSH Pharmacological Classification

Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

14167-18-1

Wikipedia

Salcomine

General Manufacturing Information

Cobalt, [[2,2'-[1,2-ethanediylbis[(nitrilo-.kappa.N)methylidyne]]bis[phenolato-.kappa.O]](2-)]-, (SP-4-2)-: ACTIVE
...interesting example of catalysis by salcomine is the oxidation of ascorbic acid by molecular oxygen.
Salcomine is known to absorb molecular oxygen reversibly to form 2:1 complex, and hence it is reasonable to assume that salcomine activates molecular oxygen rather than substrate.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Air sensitive. Store under inert gas. Keep in a dry place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Takizawa N, Kimura T, Watanabe T, Shibasaki M. Anti-influenza virus activity of a salcomine derivative mediated by inhibition of viral RNA synthesis. Arch Virol. 2018 Jun;163(6):1607-1614. doi: 10.1007/s00705-018-3779-9. Epub 2018 Mar 1. PubMed PMID: 29497849.
2: Pillay A, Rousseau AL, Fernandes MA, de Koning CB. The synthesis of the pyranonaphthoquinones dehydroherbarin and anhydrofusarubin using Wacker oxidation methodology as a key step and other unexpected oxidation reactions with ceric ammonium nitrate and salcomine. Org Biomol Chem. 2012 Oct 14;10(38):7809-19. doi: 10.1039/c2ob26126j. PubMed PMID: 22915091.
3: Sakurai J, Oguchi T, Watanabe K, Abe H, Kanno S, Ishikawa M, Katoh T. Highly efficient total synthesis of the marine natural products (+)-avarone, (+)-avarol, (-)-neoavarone, (-)-neoavarol and (+)-aureol. Chemistry. 2008;14(3):829-37. PubMed PMID: 17992684.
4: Canevali C, Orlandi M, Zoia L, Scotti R, Tolppa EL, Sipila J, Agnoli F, Morazzoni F. Radicalization of lignocellulosic fibers, related structural and morphological changes. Biomacromolecules. 2005 May-Jun;6(3):1592-601. PubMed PMID: 15877382.
5: Yoshida M, Ono H, Mori Y, Chuda Y, Mori M. Oxygenation of bisphenol A to quinones by polyphenol oxidase in vegetables. J Agric Food Chem. 2002 Jul 17;50(15):4377-81. PubMed PMID: 12105973.
6: Yoshida M, Ono H, Mori Y, Chuda Y, Onishi K. Oxidation of bisphenol A and related compounds. Biosci Biotechnol Biochem. 2001 Jun;65(6):1444-6. PubMed PMID: 11471753.
7: Watanabe S, Konno K, Shigeta S, Yokota T. Inhibition of human cytomegalovirus proteinase by salcomine derivatives. Antivir Chem Chemother. 1998 May;9(3):269-74. PubMed PMID: 9875406.
8: Otsuji K, Sawada T, Satoh S, Kanda S, Matsumura H, Kondo S, Otsubo K. Preliminary experimental results of gas recycling subsystems except carbon dioxide concentration. Adv Space Res. 1987;7(4):69-72. PubMed PMID: 11537272.
9: GEISSMAN TA, SCHLATTER MJ, et al. The synthesis of some intermediates for use in the preparation of analogs of salicylaldehyde ethylenediimine cobalt (salcomine). J Org Chem. 1946 Nov;11(6):741-50. PubMed PMID: 20282498.

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